molecular formula C10H8BrNO B1381638 (3-Bromoquinolin-5-yl)methanol CAS No. 1894918-76-3

(3-Bromoquinolin-5-yl)methanol

Cat. No.: B1381638
CAS No.: 1894918-76-3
M. Wt: 238.08 g/mol
InChI Key: ZOXBMUDZVZEARG-UHFFFAOYSA-N
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Description

(3-Bromoquinolin-5-yl)methanol is a chemical compound that belongs to the quinoline family Quinoline is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromoquinolin-5-yl)methanol typically involves the bromination of quinoline derivatives followed by the introduction of a hydroxymethyl group. One common method includes the bromination of 5-hydroxyquinoline using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform. The resulting 3-bromo-5-hydroxyquinoline is then subjected to a reduction reaction using a reducing agent like sodium borohydride (NaBH4) to obtain this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: (3-Bromoquinolin-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the reaction with sodium methoxide (NaOCH3) can yield a methoxy derivative.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: Pd/C with hydrogen gas or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or ethanol.

Major Products Formed:

Scientific Research Applications

(3-Bromoquinolin-5-yl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including malaria and tuberculosis.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (3-Bromoquinolin-5-yl)methanol depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes, receptors, or DNA. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The presence of the bromine atom and hydroxymethyl group may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    Quinoline: The parent compound with a benzene ring fused to a pyridine ring.

    5-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 5-position.

    3-Bromoquinoline: A quinoline derivative with a bromine atom at the 3-position.

Uniqueness: (3-Bromoquinolin-5-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the quinoline ring. This dual functionalization provides distinct chemical reactivity and potential biological activities compared to other quinoline derivatives. The combination of these functional groups allows for diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

(3-bromoquinolin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-8-4-9-7(6-13)2-1-3-10(9)12-5-8/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXBMUDZVZEARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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